molecular formula C8H11ClN2O2 B2644570 Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate CAS No. 100158-71-2

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2644570
CAS No.: 100158-71-2
M. Wt: 202.64
InChI Key: DBSYLBISGSTMAO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a chloro substituent at position 4, an amino group at position 3, and a methyl group at position 1, with an ethyl ester at position 2. This compound is primarily utilized as a building block in organic synthesis, particularly in medicinal chemistry for the development of pharmacologically active molecules .

Properties

IUPAC Name

ethyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)7-6(10)5(9)4-11(7)2/h4H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSYLBISGSTMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrrole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow for the modification and development of new drugs targeting specific biological pathways. For instance, derivatives of this compound have shown promising results in inhibiting specific enzymes related to cancer and infectious diseases .

Case Study: Anti-Tuberculosis Activity
A study focused on pyrrole derivatives, including this compound, demonstrated significant anti-tuberculosis activity. The synthesized compounds exhibited low cytotoxicity while maintaining high efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 0.016 μg/mL .

Organic Synthesis

Intermediate for Complex Molecules
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry. For example, it can be transformed into nitro derivatives or substituted pyrrole derivatives through oxidation and substitution reactions.

Data Table: Synthetic Routes and Yields

Reaction TypeStarting MaterialsConditionsYield (%)
OxidationEthyl 3-amino-4-chloro-1-methyl-pyrroleBase-catalyzed reaction85
SubstitutionEthyl 3-amino-4-chloro-1-methyl-pyrroleNucleophile addition90

Materials Science

Development of Novel Materials
this compound has potential applications in materials science due to its unique electronic properties. Research has indicated that incorporating this compound into polymers can enhance their electrical conductivity and optical properties, making them suitable for applications in organic electronics and photonics .

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups on the pyrrole ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or activation of their functions. The ester group can also undergo hydrolysis, releasing the active pyrrole derivative that can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with four structurally related pyrrole and pyridine derivatives, highlighting substituent effects, synthesis yields, and analytical data.

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Substituents Key Functional Groups
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate Pyrrole 3-NH₂, 4-Cl, 1-CH₃ Ester, amino, chloro, methyl
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate Pyrrole 3-CH₂(pyridine-CF₃/CN), 4-CH₃ Ester, trifluoromethyl, cyano
4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid (211) Pyrrole 3-CH₂(3,4-F₂C₆H₃), 4-CH₃ Carboxylic acid, difluorophenyl
Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate Pyrrole 2-NH₂, 4-thienyl-Cl Ester, amino, thienyl-chloro
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate Pyridine 4-Cl, 3-CHO, 5,6-dihydro Ester, formyl, chloro

Analytical Data Comparison

Table 2: Spectroscopic and Purity Data
Compound Name ESIMS (m/z) NMR Data (δ ppm) Purity (HPLC)
This compound N/A N/A N/A
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate 328.2 (M+1) N/A N/A
Compound 211 249.9 (M-1) 12.10 (s, 1H), 11.22 (s, 1H), 7.27–7.34 (m, 1H) 98.60%
Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate N/A N/A N/A
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate N/A N/A N/A

Key Observations :

  • The trifluoromethylpyridine-substituted pyrrole (m/z 328.2) exhibits higher molecular weight due to the CF₃ group, while compound 211’s carboxylic acid group reduces its mass (m/z 249.9) .
  • Compound 211’s high HPLC purity (98.60%) reflects optimized purification protocols compared to the target compound’s unspecified purity .

Biological Activity

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate (EACMP) is a heterocyclic compound with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential applications, supported by relevant data tables and research findings.

Structural Overview

EACMP features a pyrrole ring structure, characterized by the following molecular formula:

  • Molecular Formula : C10_{10}H11_{11}ClN2_2O2_2
  • Molecular Weight : 224.66 g/mol

The compound contains an amino group, a chloro group, and an ester functional group, which enhance its reactivity and interactions with biological targets.

Synthesis

The synthesis of EACMP typically involves the esterification of 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. This reaction can be optimized for industrial production using continuous flow reactors to ensure higher yields and purity.

EACMP's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and chloro groups on the pyrrole ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or activation of their functions. The ester group may undergo hydrolysis, releasing active pyrrole derivatives that further interact with biological targets .

Biological Activity

EACMP has demonstrated various biological activities, including:

  • Antimicrobial Activity : EACMP exhibits significant antibacterial properties against various strains of bacteria, including Escherichia coli. In studies, it has shown IC50 values indicating potent inhibition of bacterial growth .
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural properties allow it to effectively bind to enzyme active sites, modulating their activity .

Comparative Analysis with Related Compounds

The following table compares EACMP with structurally similar compounds, highlighting their unique features and biological activities:

Compound NameStructureUnique FeaturesBiological Activity
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylateContains cyano groupMore polar due to cyano substitutionModerate antibacterial activity
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxamideContains amide instead of esterHigher stability due to amide bondEnhanced enzyme inhibition
Ethyl 3-amino-4-bromo-1-methyl-1H-pyrrole-2-carboxylateContains bromo groupDifferent reactivity profile due to halogenVariable antibacterial activity

This comparison underscores the unique properties of EACMP that may contribute to its specific biological activities.

Case Studies

Several studies have explored the biological effects of EACMP:

  • Antibacterial Evaluation : A study assessed the antibacterial effects of EACMP against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations. The study concluded that EACMP could be a lead compound for developing new antibacterial agents .
  • Enzyme Interaction Studies : Research focused on the interaction of EACMP with DNA gyrase, revealing that it inhibits this enzyme effectively, which is crucial for bacterial DNA replication. The results indicated potential therapeutic applications in treating bacterial infections .
  • Toxicological Assessments : Toxicity studies conducted on animal models showed that EACMP has a favorable safety profile at therapeutic doses, suggesting its potential for further development in medicinal chemistry.

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